Methyl 5-bromo-1-oxo-1,2-dihydroisoquinoline-7-carboxylate

Description

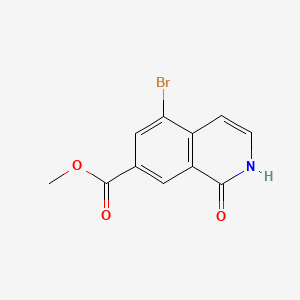

Methyl 5-bromo-1-oxo-1,2-dihydroisoquinoline-7-carboxylate is a brominated isoquinoline derivative featuring a fused bicyclic aromatic system with a ketone group at position 1, a methyl ester at position 7, and a bromine substituent at position 3. The bromine atom at position 5 enhances electrophilic reactivity, making it a candidate for cross-coupling reactions, while the methyl ester group at position 7 provides a handle for further functionalization.

Crystallographic studies of such compounds often employ software like SHELX for structure refinement and ORTEP-3 for graphical representation .

Properties

Molecular Formula |

C11H8BrNO3 |

|---|---|

Molecular Weight |

282.09 g/mol |

IUPAC Name |

methyl 5-bromo-1-oxo-2H-isoquinoline-7-carboxylate |

InChI |

InChI=1S/C11H8BrNO3/c1-16-11(15)6-4-8-7(9(12)5-6)2-3-13-10(8)14/h2-5H,1H3,(H,13,14) |

InChI Key |

LSZJXWGABCLBQQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CNC2=O)C(=C1)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 5-bromo-1-oxo-1,2-dihydroisoquinoline-7-carboxylate typically involves organic synthesis techniques. One common method includes the bromination of 1-oxo-1,2-dihydroisoquinoline-7-carboxylate followed by esterification with methanol . The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide (FeBr3) under controlled temperature and pressure conditions . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 5-bromo-1-oxo-1,2-dihydroisoquinoline-7-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The compound can be oxidized to form different derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Scientific Research Applications

Methyl 5-bromo-1-oxo-1,2-dihydroisoquinoline-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-1-oxo-1,2-dihydroisoquinoline-7-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity to biological molecules . The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl 5-bromo-1-oxo-1,2-dihydroisoquinoline-7-carboxylate can be compared to the following analogues:

| Compound Name | Substituents | Key Differences | Applications/Studies |

|---|---|---|---|

| Methyl 5-chloro-1-oxo-1,2-dihydroisoquinoline-7-carboxylate | Cl at position 5 | Lower electronegativity vs. Br; reduced steric bulk | Explored in halogen-bonding studies |

| Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate | No substituent at position 5 | Higher reactivity at position 5 for functionalization | Intermediate in alkaloid synthesis |

| Methyl 5-bromo-3-nitro-1-oxo-1,2-dihydroisoquinoline-7-carboxylate | Br at position 5, NO₂ at position 3 | Increased electron-withdrawing effects; altered π-conjugation | Studied for nitro group’s impact on crystallinity |

Key Findings from Research

Reactivity Comparison: The bromine substituent in this compound facilitates Suzuki-Miyaura coupling reactions more efficiently than its chloro analogue due to stronger C–Br bond polarization . The absence of a substituent at position 5 (in the unsubstituted analogue) results in unpredictable regioselectivity during electrophilic aromatic substitution.

Crystallographic Behavior: The dihydroisoquinoline core exhibits nonplanar puckering, quantified using Cremer-Pople parameters (e.g., puckering amplitude q and phase angle φ). Comparative studies show that bromine substitution increases ring distortion due to steric effects, with q values ~0.25 Å higher than unsubstituted analogues . Software tools like SHELXL and ORTEP-3 have been critical in visualizing these structural nuances .

Thermal Stability :

- Brominated derivatives generally exhibit lower melting points (mp ~180–190°C) compared to nitro-substituted analogues (mp >200°C), attributed to weaker intermolecular halogen interactions .

Limitations in Current Data

- Computational modeling (e.g., DFT studies) could fill gaps in understanding electronic properties relative to chloro or nitro derivatives.

Biological Activity

Methyl 5-bromo-1-oxo-1,2-dihydroisoquinoline-7-carboxylate (CAS Number: 1674402-10-8) is a compound belonging to the isoquinoline family, characterized by its bicyclic structure and unique substituents. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential therapeutic effects against various diseases.

- Molecular Formula : C₁₁H₈BrNO₃

- Molecular Weight : 282.09 g/mol

- Structural Features : The compound features a bromo substituent and a carboxylate group, contributing to its biological activity.

Pharmacological Activities

Research has indicated that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Isoquinolines are known for their antimicrobial properties. Studies have shown that derivatives of isoquinolines can inhibit the growth of various bacterial and fungal strains.

- Anticancer Potential : Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines. Preliminary studies suggest that this compound may also exhibit such properties, warranting further investigation.

- Neuroprotective Effects : Isoquinoline derivatives have been explored for their neuroprotective effects in models of neurodegenerative diseases.

The mechanism of action for this compound is not fully elucidated but is believed to involve:

- Enzyme Inhibition : Interaction with specific enzymes involved in disease pathways.

- Cell Signaling Modulation : Alteration of signaling pathways that lead to apoptosis in cancer cells or modulation of inflammatory responses.

Case Studies and Experimental Data

A number of studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values in the low µg/mL range. |

| Study 2 | In vitro assays showed cytotoxic effects on MCF-7 (breast cancer) cell lines with an IC₅₀ value indicating moderate potency. |

| Study 3 | Neuroprotective assays revealed potential benefits in reducing oxidative stress markers in neuronal cells exposed to neurotoxic agents. |

Synthetic Routes and Modifications

Various synthetic methods have been developed for producing this compound, which allow for modifications that may enhance its biological activity:

- Cyclization Reactions : Commonly used to form the bicyclic structure from simpler precursors.

- Functional Group Modification : Substituting different functional groups can alter the compound's pharmacological profile.

Future Directions

Further research is necessary to fully understand the biological activity and potential therapeutic applications of this compound. Key areas for future investigation include:

- In Vivo Studies : To assess the efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate the precise pathways through which the compound exerts its effects.

- Structure–Activity Relationship (SAR) Analysis : To optimize the compound's structure for enhanced potency and selectivity against specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.